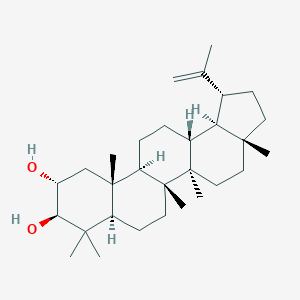

Lup-20(29)-ene-2alpha,3beta-diol

Description

Lup-20(29)-ene-2alpha,3beta-diol has been reported in Boswellia sacra, Viburnum chingii, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLKRXCBRUCJZ-BUXXFNAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Lup-20(29)-ene-2alpha,3beta-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the pentacyclic triterpenoid, Lup-20(29)-ene-2alpha,3beta-diol. This document details the known botanical origins of this compound and outlines a generalized, robust methodology for its extraction, purification, and characterization, based on established phytochemical techniques.

Natural Sources

This compound has been identified in a variety of plant species, indicating a widespread distribution across different families. The primary documented sources are summarized in the table below.

| Plant Species | Family | Plant Part(s) |

| Oroxylum indicum | Bignoniaceae | Seeds, Roots[1] |

| Salvia viridis | Lamiaceae | Aerial Parts |

| Viburnum chingii | Adoxaceae | Leaves[2] |

| Juglans sinensis | Juglandaceae | Not specified[3] |

| Boswellia sacra | Burseraceae | Not specified |

| Salvia horminum | Lamiaceae | Not specified |

| Salvia trijuga | Lamiaceae | Not specified |

| Chinese bog bilberry wines | Ericaceae (derived from) | Fruit (by fermentation) |

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its identification and downstream applications. The following table summarizes its key physicochemical properties and provides a reference for its spectroscopic data.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] |

| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not explicitly available in search results. A generalized spectrum for a lupane (B1675458) skeleton would show: several singlets for methyl groups between 0.7 and 1.2 ppm, signals for the isopropenyl group at approx. 4.6-4.7 ppm and 1.6-1.7 ppm, and multiplets for the methine protons of the diol group. |

| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not explicitly available in search results. A representative lupane skeleton would show: a signal for the quaternary carbon of the double bond around 150 ppm, a signal for the methylene (B1212753) of the double bond around 109 ppm, signals for the carbon atoms bearing the hydroxyl groups in the range of 60-80 ppm, and a series of signals for the other aliphatic carbons. |

| Mass Spectrometry (MS) | Characterized by a molecular ion peak corresponding to its molecular weight. |

Experimental Protocol: A Generalized Approach to Isolation and Purification

While a universally standardized protocol for the isolation of this compound from any given source is not available, the following methodology, based on the isolation of structurally related lupane-type triterpenoids, provides a robust framework for its successful extraction and purification.

Extraction

-

Preparation of Plant Material : The relevant plant part (e.g., dried and powdered leaves, seeds, or roots) is the starting material.

-

Solvent Extraction : A sequential extraction is typically employed to remove non-polar constituents first.

-

Step 1 (Defatting) : The powdered plant material is subjected to extraction with a non-polar solvent such as petroleum ether or hexane. This can be performed using a Soxhlet apparatus for a hot continuous extraction or by maceration at room temperature. This step removes lipids and other non-polar compounds.

-

Step 2 (Extraction of Triterpenoids) : The defatted plant material is then extracted with a solvent of intermediate polarity, such as dichloromethane, chloroform, or ethyl acetate, to extract the triterpenoids.

-

Purification

The crude extract obtained is a complex mixture of compounds and requires further purification, typically achieved through chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography :

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

Elution is performed using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions containing the target compound, as identified by TLC, may be pooled and further purified using a Sephadex LH-20 column with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane and methanol. This step is effective in separating compounds with similar polarities.

-

-

Recrystallization :

-

The purified fractions containing this compound can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.

-

Characterization

The structure and purity of the isolated compound are confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure of the molecule.

-

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

Caption: Generalized workflow for the isolation of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Lup-20(29)-ene-2alpha,3beta-diol and Related Lupane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupane (B1675458) triterpenoids, a diverse class of natural products, exhibit a wide array of pharmacological activities, making them promising candidates for drug development. A thorough understanding of their biosynthesis is critical for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the lupane triterpenoid (B12794562), Lup-20(29)-ene-2alpha,3beta-diol. We delve into the core enzymatic steps, from the cyclization of 2,3-oxidosqualene (B107256) to the specific hydroxylation reactions that functionalize the lupane scaffold. This document details the key enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows to facilitate further research and development in this field.

The Core Biosynthetic Pathway of Lupane Triterpenoids

The biosynthesis of all lupane triterpenoids originates from the ubiquitous isoprenoid pathway, which produces the linear C30 precursor, squalene (B77637).[1] This pathway can be broadly divided into two main stages: the formation of the pentacyclic lupane skeleton and the subsequent functionalization of this scaffold.

Formation of the Lupeol (B1675499) Backbone

The initial steps leading to the characteristic lupane structure are conserved across many plant species.[1]

-

Squalene Epoxidation: The linear squalene molecule undergoes epoxidation to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) .[2]

-

Cyclization to Lupeol: The crucial cyclization of 2,3-oxidosqualene is carried out by a specific class of oxidosqualene cyclases (OSCs), namely lupeol synthase (LUS) .[3] This enzyme orchestrates a complex cascade of cation-pi cyclizations and rearrangements to yield the pentacyclic triterpenoid lupeol . Lupeol possesses the foundational lupane skeleton and a hydroxyl group at the C-3β position.[4]

Caption: Biosynthesis of the Lupeol Backbone.

Hydroxylation to Form this compound

The formation of this compound from lupeol requires a specific hydroxylation event at the C-2α position. This type of reaction is predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of heme-thiolate proteins.[3]

Recent research has identified a strong candidate enzyme for this reaction. A study on triterpene biosynthesis in Nicotiana attenuata characterized NaCYP716C87 , a cytochrome P450 enzyme that hydroxylates the C-2α position of various pentacyclic triterpenes, including lupeol.[5] While this enzyme originates from a different plant species than those from which this compound has been isolated (e.g., Juglans sinensis and Oroxylum indicum), it provides a valuable starting point for identifying homologous enzymes in these and other species.[6][7]

The biosynthesis of the 3β-hydroxy group is established early in the pathway by lupeol synthase. The subsequent action of a C-2α hydroxylase, such as a member of the CYP716C subfamily, on lupeol results in the formation of this compound.

Caption: Final Hydroxylation Step to the Diol.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, data from related pathways and analytical studies of plant extracts provide valuable context.

Table 1: Quantitative Analysis of Lupeol in Various Plant Materials

| Plant Species | Plant Part | Extraction Method | Analytical Method | Lupeol Content (mg/100g crude drug) | Reference |

| Derris scandens | Stem | Soxhlet (Ethanol) | HPLC-DAD | 40.72 ± 0.40 | [8] |

| Albizia procera | Stem Bark | Soxhlet (Ethanol) | HPLC-DAD | 21.44 ± 0.89 | [8] |

| Diospyros rhodocalyx | Stem | Soxhlet (Ethanol) | HPLC-DAD | 35.16 ± 1.25 | [8] |

Table 2: Bioactivity of a Related Dihydroxylated Triterpenoid (Maslinic Acid)

| Compound | Cell Line | Bioactivity | IC50 (µM) | Reference |

| Maslinic Acid (2α,3β-dihydroxyolean-12-en-28-oic acid) | Caco-2 | Cytotoxicity | 45.3 | [9] |

Note: The data for maslinic acid, an oleanane-type triterpenoid with a similar 2α,3β-diol structure, is provided for comparative purposes.

Experimental Protocols

Detailed experimental protocols are essential for the identification, characterization, and engineering of the enzymes involved in this compound biosynthesis.

Identification of Candidate Cytochrome P450 Genes

A common strategy to identify the specific CYP responsible for lupeol hydroxylation is through transcriptomic analysis and co-expression studies.

Caption: Workflow for Identifying Candidate Genes.

Heterologous Expression and Functional Characterization of CYPs

Once candidate CYP genes are identified, they must be functionally characterized to confirm their enzymatic activity. Heterologous expression in hosts like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana is a common approach.[10]

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length cDNA of the candidate CYP and the corresponding cytochrome P450 reductase (CPR) and clone them into a yeast expression vector.

-

Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11) with the expression constructs.

-

Cultivation and Induction: Grow the transformed yeast cells in an appropriate medium and induce protein expression.

-

Substrate Feeding: Add the precursor, lupeol, to the yeast culture.

-

Metabolite Extraction: After a defined incubation period, extract the triterpenoids from the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products by comparing their retention times and mass spectra with an authentic standard of this compound.

In Vitro Enzyme Assays

In vitro assays using purified enzymes or microsomal fractions are crucial for determining enzyme kinetics.

Protocol for a Microsomal Enzyme Assay

-

Microsome Preparation: Prepare microsomal fractions from the heterologous expression host (e.g., yeast) that express the candidate CYP and its reductase.

-

Assay Mixture: Prepare a reaction mixture containing:

-

Microsomal preparation

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Lupeol (substrate) in a suitable solvent (e.g., DMSO)

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at an optimal temperature (e.g., 30°C) with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent and extract the products.

-

Analysis: Quantify the formation of this compound using a validated HPLC or LC-MS method.

Caption: General Workflow for an In Vitro Enzyme Assay.

Analytical Methods for Quantification

Accurate quantification of this compound and its precursors is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS) is a powerful technique for this purpose.

Table 3: Comparison of Analytical Methods for Triterpenoid Quantification

| Method | Stationary Phase | Mobile Phase Example | Detection | Key Advantages | Key Disadvantages | Reference |

| HPLC-PDA | C18 | Acetonitrile:Water | PDA (210 nm) | Robust, widely available | Lower sensitivity than MS | [11] |

| GC-FID | Capillary column | Helium | FID | Good for volatile derivatives | Requires derivatization | [11] |

| LC-MS/MS | C18 | Acetonitrile:Formic Acid in Water | MS/MS | High sensitivity and selectivity | Higher instrument cost | [12] |

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general pathway of lupane triterpenoid synthesis, with the key functionalization step being a C-2α hydroxylation of lupeol, likely catalyzed by a cytochrome P450 enzyme from the CYP716C subfamily. While a strong candidate enzyme has been identified, further research is needed to isolate and characterize the specific hydroxylases from plants known to produce this diol. The elucidation of the complete biosynthetic pathway will enable the heterologous production of this compound and the generation of novel derivatives with potentially enhanced therapeutic properties through metabolic engineering and synthetic biology approaches. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to advance our understanding and application of this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 12. explorationpub.com [explorationpub.com]

Lup-20(29)-ene-2α,3β-diol: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lup-20(29)-ene-2α,3β-diol, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in cancer cells. While direct research on Lup-20(29)-ene-2α,3β-diol is still developing, this document synthesizes the available data and extrapolates potential mechanisms based on the well-documented activities of structurally related lupane triterpenoids, such as lupeol (B1675499) and betulinic acid. The primary anticancer effects are attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways integral to cancer cell proliferation and survival. This guide presents quantitative data, detailed experimental protocols, and visual diagrams of the core molecular pathways to facilitate further research and drug development efforts.

Introduction

Lup-20(29)-ene-2α,3β-diol, also known as 2α-hydroxybetulin, is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids are a diverse class of natural products that have garnered significant attention for their broad range of biological activities, including potent anticancer properties.[2][3] The lupane scaffold, characteristic of this family, serves as a versatile backbone for structural modifications that can enhance therapeutic efficacy.[4][5]

The anticancer activity of the lupane triterpenoid class is primarily mediated through two key mechanisms: the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation via cell cycle arrest.[1] While specific data for Lup-20(29)-ene-2α,3β-diol is limited, extensive research on related compounds provides a strong foundation for its hypothesized mechanism of action. This guide will detail these mechanisms, supported by data from closely related analogs, to provide a robust framework for understanding the therapeutic potential of Lup-20(29)-ene-2α,3β-diol.

Core Anticancer Mechanisms

The anticancer effects of Lup-20(29)-ene-2α,3β-diol and related lupane triterpenoids are multifaceted, targeting fundamental processes that govern cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of action for this class of compounds is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic (mitochondrial) pathway.[1] This pathway is a critical regulator of cellular homeostasis, and its activation is a hallmark of effective cancer therapies.

The process is initiated by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. This is followed by the activation of a cascade of cysteine proteases known as caspases, which execute the apoptotic program.[2] Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: Lupane triterpenoids can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The downregulation of anti-apoptotic proteins like Bcl-2 has been observed with related compounds, tipping the cellular balance towards apoptosis.

-

Caspase Activation: The activation of initiator caspase-9 and executioner caspase-3 is a central feature of the mitochondrial apoptotic pathway induced by these compounds.[1][2]

Caption: Hypothesized intrinsic apoptotic pathway induced by Lup-20(29)-ene-2α,3β-diol.

Cell Cycle Arrest

In addition to inducing apoptosis, Lup-20(29)-ene-2α,3β-diol can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] This prevents cancer cells from dividing and contributes to the overall antitumor effect. While the specific phase of arrest can vary between cell types and compounds, arrest in the G0/G1 or G2/M phases is commonly reported for related triterpenoids. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivation of pro-survival signaling pathways. Lupane triterpenoids have been shown to interfere with these pathways, further contributing to their anticancer activity.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell growth, survival, and proliferation. It is frequently dysregulated in various cancers.[6] Some studies on related natural compounds suggest that they can inhibit this pathway by downregulating the expression and phosphorylation of Akt, thereby promoting apoptosis and inhibiting cell growth.[7]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Lup-20(29)-ene-2α,3β-diol.

Quantitative Data

Quantitative data on the cytotoxic and antiproliferative effects of Lup-20(29)-ene-2α,3β-diol and its related compounds are crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Lup-20(29)-ene-2α,3β-diol and Related Compounds

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Lup-20(29)-ene-3α,23-diol (Isomer) | HeLa (Cervical Cancer) | Cytotoxicity Assay | 28.5 | [1] |

| Lupeol | MCF-7 (Breast Cancer) | Antiproliferative Assay | - | [1] |

| Lupeol | HeLa (Cervical Cancer) | Antiproliferative Assay | - | [1] |

| Betulinic Acid Derivatives | A549 (Lung Cancer) | Antiproliferative Assay | Varies | [2] |

| Betulinic Acid Derivatives | MCF-7 (Breast Cancer) | Antiproliferative Assay | Varies | [2] |

| Betulinic Acid Derivatives | PC-3 (Prostate Cancer) | Antiproliferative Assay | Varies | [2] |

| Lup-28-al-20(29)-en-3-one | Human Leukemia Cell Lines | Cell Growth Inhibition | Marked Inhibition | [8] |

Note: Specific IC50 values for Lupeol in MCF-7 and HeLa cells were not provided in the cited source, only that antiproliferative effects were demonstrated.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the anticancer mechanism of action of compounds like Lup-20(29)-ene-2α,3β-diol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Lup-20(29)-ene-2α,3β-diol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Lup-20(29)-ene-2α,3β-diol at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle control.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Caption: A typical experimental workflow for evaluating the anticancer activity of a novel compound.

Conclusion and Future Directions

Lup-20(29)-ene-2α,3β-diol, a member of the lupane family of triterpenoids, demonstrates significant potential as an anticancer agent. The primary mechanisms of action, inferred from studies on closely related compounds, involve the induction of mitochondrial-mediated apoptosis and cell cycle arrest. Furthermore, its potential to inhibit critical pro-survival signaling pathways like PI3K/Akt highlights its multifaceted approach to combating cancer cell growth.

However, a significant portion of the detailed mechanistic data is derived from analogs such as lupeol and betulinic acid. To advance Lup-20(29)-ene-2α,3β-diol as a viable therapeutic candidate, future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of Lup-20(29)-ene-2α,3β-diol across a wide panel of human cancer cell lines.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and pathways directly modulated by Lup-20(29)-ene-2α,3β-diol. This includes identifying the specific Bcl-2 family members it interacts with and its precise effects on cell cycle regulatory proteins.

-

In Vivo Efficacy: Assessing the antitumor activity and toxicity of Lup-20(29)-ene-2α,3β-diol in preclinical animal models of cancer.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize its delivery and efficacy.

By addressing these research gaps, the full therapeutic potential of Lup-20(29)-ene-2α,3β-diol can be unlocked, paving the way for its development as a novel anticancer agent.

References

- 1. Lup-20(29)-ene-2alpha,3beta-diol | Benchchem [benchchem.com]

- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]

- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 7. Aged black garlic extract inhibits HT29 colon cancer cell growth via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2α-hydroxybetulin: An Analysis of Available Data and Insights from Structurally Related Triterpenoids

Disclaimer: Publicly available scientific literature contains exceptionally limited to no direct pharmacological data on 2α-hydroxybetulin. Therefore, this technical guide will address the current knowledge gap and, to provide a valuable resource for researchers, will focus on the well-documented pharmacological profiles of its immediate structural precursors and analogs: betulin (B1666924), betulinic acid, and 23-hydroxybetulinic acid. The information presented on these related compounds should be interpreted with caution and not be directly extrapolated to 2α-hydroxybetulin without experimental validation.

2α-hydroxybetulin: An Unexplored Frontier

Despite extensive research into the biological activities of pentacyclic triterpenoids derived from birch bark, 2α-hydroxybetulin remains a largely uncharacterized molecule. Comprehensive searches of scientific databases reveal a significant lack of studies detailing its synthesis, isolation, or pharmacological evaluation. This presents a unique opportunity for novel research to explore the potential therapeutic effects of this specific hydroxylation pattern on the betulin scaffold. The introduction of a hydroxyl group at the C-2α position could significantly influence the molecule's polarity, solubility, and interactions with biological targets, potentially leading to a unique pharmacological profile.

Pharmacological Insights from Structurally Related Compounds

To offer a foundational perspective for future research on 2α-hydroxybetulin, this section details the established pharmacological activities of betulin, betulinic acid, and 23-hydroxybetulinic acid. These compounds share the same core lupane (B1675458) skeleton and have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral properties.

Anticancer Activity

Derivatives of betulin are widely recognized for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 23-hydroxybetulinic acid and its derivatives against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 23-hydroxybetulinic acid derivative (6i) | HL-60 | Human Leukemia | 8.35[1] |

| A549 | Human Lung Carcinoma | >40[1] | |

| BEL-7402 | Human Hepatoma | 20.34 | |

| SF-763 | Human Glioblastoma | 25.17 | |

| B16 | Murine Melanoma | 15.85 | |

| Betulinic Acid | MGC-803 | Human Gastric Cancer | >20 |

| PC3 | Human Prostate Cancer | >20 | |

| A375 | Human Melanoma | >20 | |

| Bcap-37 | Human Breast Cancer | >20 | |

| A431 | Human Skin Squamous Cell Carcinoma | >20 | |

| Betulinic Acid Derivative (3c) | MGC-803 | Human Gastric Cancer | 2.3[2] |

| PC3 | Human Prostate Cancer | 4.6[2] | |

| A375 | Human Melanoma | 3.3[2] | |

| Bcap-37 | Human Breast Cancer | 3.6[2] | |

| A431 | Human Skin Squamous Cell Carcinoma | 4.3[2] |

The anticancer effects of betulinic acid and its derivatives are often mediated through the intrinsic mitochondrial pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 23-hydroxybetulinic acid derivatives) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Betulin and its derivatives have demonstrated significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[3][4]

The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of betulinic acid. By preventing the phosphorylation and subsequent degradation of IκB, betulinic acid blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]

Antiviral Activity

Betulinic acid and its derivatives have been investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[6][7][8][9] The mechanisms of action are believed to involve interference with viral entry and replication processes.

The following table presents the IC50 values of betulinic acid and its ionic derivatives against Herpes Simplex Virus Type-2 (HSV-2).

| Compound | Virus | IC50 (µM) |

| Betulinic acid (1) | HSV-2 | 1.6[9] |

| Ionic derivative (2) | HSV-2 | 0.6[9] |

| Ionic derivative (5) | HSV-2 | 0.9[9] |

Future Directions

The lack of pharmacological data for 2α-hydroxybetulin highlights a significant area for future research. Key investigations should include:

-

Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of 2α-hydroxybetulin to enable pharmacological studies.

-

In Vitro Screening: Comprehensive screening of 2α-hydroxybetulin against a diverse panel of cancer cell lines and viral targets to identify potential therapeutic activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological effects, including the identification of specific protein targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Comparison of the activity of 2α-hydroxybetulin with other hydroxylated betulin derivatives to understand the influence of the position of hydroxylation on the pharmacological profile.

References

- 1. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Lup-20(29)-ene-2alpha,3beta-diol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lup-20(29)-ene-2alpha,3beta-diol, also known as 2α-hydroxybetulin, is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] This class of compounds, isolated from various botanical sources, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated promising anticancer and anti-inflammatory properties, primarily mediated through the induction of apoptosis and modulation of key inflammatory signaling pathways such as NF-κB.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their therapeutic potential. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction

Pentacyclic triterpenoids, particularly those with a lupane skeleton, represent a rich source of bioactive molecules for drug discovery. This compound and its synthetic derivatives have emerged as promising candidates for the development of novel therapeutic agents. The presence of hydroxyl groups at the C-2 and C-3 positions, along with the isopropenyl group at C-19, provides reactive sites for chemical modifications, enabling the generation of a diverse library of compounds with potentially enhanced biological activities.[1] This guide will delve into the key biological effects of these derivatives, with a primary focus on their anticancer and anti-inflammatory activities.

Anticancer Activity

Derivatives of the lupane diol scaffold have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism underlying their anticancer activity is the induction of programmed cell death, or apoptosis.

Cytotoxicity Data

The cytotoxic potential of various this compound derivatives and related lupane triterpenoids has been evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency. While specific IC50 values for a wide range of this compound derivatives are not extensively published, data from structurally similar compounds, such as betulin (B1666924) and betulinic acid derivatives, offer valuable insights into the structure-activity relationships.

Table 1: Cytotoxicity of Lupane-Type Triterpenoid Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2,3-Indolo-betulinic acid derivative (BA2) | B164A5 (Melanoma) | MTT | 9.15 | [3] |

| 2,3-Indolo-betulinic acid derivative (BA3) | B164A5 (Melanoma) | MTT | 8.11 | [3] |

| Betulin-28-(indole-4-ylmethylene) hydrazine | MCF-7 (Breast) | SRB | Not specified, but highly active | [4] |

| Betulinic acid derivative with C-5 chloro-indole | MIAPaCa (Pancreatic), PA-1 (Ovarian), SW620 (Colon) | Not specified | 2.44–2.50 µg/mL | [3] |

| Betulin derivative 6i (hydrazide-hydrazone) | HepG2 (Liver) | MTT | 9.27 | [5] |

| Betulin derivative 6i (hydrazide-hydrazone) | MCF-7 (Breast) | MTT | 8.87 | [5] |

| Lup-20(29)-ene-3β,11β-diol | HeLa (Cervical) | Not specified | 28.5 | [1] |

| Lup-28-al-20(29)-en-3-one | Human leukemia cell lines | Not specified | Marked inhibition | [1] |

Note: The activities of betulin and betulinic acid derivatives are included due to their structural similarity to this compound.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This is often initiated via the intrinsic or mitochondrial pathway, leading to the activation of a cascade of caspases.

The mitochondrial apoptosis pathway is a key target of many lupane derivatives. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases.

Anti-inflammatory Activity

Lupane-type triterpenoids, including derivatives of this compound, have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Inhibition of Pro-inflammatory Mediators

Studies on various lupane derivatives have shown their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Table 2: Anti-inflammatory Activity of Lupane-Type Triterpenoids

| Compound/Derivative | Model | Effect | Reference |

| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | LPS-induced RAW264.7 macrophages | Concentration-dependent reduction of NO, TNF-α, and IL-1β production | [2] |

| Lupane-type triterpenoids | LPS-induced RAW264.7 macrophages | Inhibition of NF-κB activation and release of pro-inflammatory cytokines | [6] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in the transcription of genes involved in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lupane derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the this compound derivative, with or without LPS stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis of this compound Derivatives

The semi-synthesis of this compound derivatives often starts from readily available natural precursors like betulin.[1] The key synthetic challenge is the regioselective introduction and modification of functional groups at the C-2 and C-3 positions.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oceanrep.geomar.de [oceanrep.geomar.de]

The Discovery and Scientific Journey of Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) subgroup, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of this promising natural product. It details its natural origins, semi-synthetic production, and the current understanding of its biological activities, with a particular focus on its anticancer properties. This document consolidates key experimental methodologies and quantitative data to serve as a valuable resource for ongoing and future research endeavors.

Introduction: Unveiling a Promising Triterpenoid

This compound, also known as 2α-hydroxybetulin, is a naturally occurring triterpenoid characterized by a pentacyclic lupane skeleton.[1] This structure consists of four six-membered rings and one five-membered ring.[1] The defining features of this molecule are a double bond between carbons 20 and 29, and two hydroxyl groups at the C-2 alpha and C-3 beta positions.[1] This specific stereochemistry distinguishes it from other related lupane diols.[1] While not as widely known as its precursor, betulin, this compound has emerged as a compound of interest due to its notable biological activities, particularly its anticancer and antiproliferative effects.[1]

Discovery and Natural Occurrence

The precise first discovery and isolation of this compound are not extensively documented in a single seminal publication. Instead, its presence has been identified over time in a variety of plant species, indicating a widespread distribution in the plant kingdom. This scattered discovery history is typical for many natural products.

The compound has been isolated from a diverse range of botanical sources, including:

-

Oroxylum indicum : This tree, belonging to the Bignoniaceae family, is a significant natural source of the compound.[1][2][3]

-

Juglans sinensis : This species of walnut has also been identified as a source.[1][4]

-

Detarium microcarpum : A tree from the Fabaceae family.[1]

-

Boswellia sacra : The resin of this tree, commonly known as frankincense, contains the compound.[1][4]

-

Salvia viridis L. [5]

-

Chinese bog bilberry wines [2]

The repeated isolation of this compound from various plants underscores its role as a plant metabolite.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C30H50O2 |

| Molecular Weight | 442.7 g/mol |

| CAS Number | 61448-03-1 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Data sourced from multiple references.[1][4][5]

Methodologies: Isolation and Synthesis

Isolation from Natural Sources

The isolation of this compound from plant materials typically involves standard phytochemical techniques. A general workflow is described below.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Terpenoids | 61448-03-1 | Invivochem [invivochem.com]

- 4. This compound | C30H50O2 | CID 15127233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide for Researchers

An In-depth Review of a Promising Plant Metabolite for Drug Discovery and Development

Abstract

Lup-20(29)-ene-2alpha,3beta-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] This technical guide provides a comprehensive overview of its biological activities, particularly its anticancer and anti-inflammatory properties, tailored for researchers, scientists, and drug development professionals. Due to the limited specific quantitative data for this compound, this guide incorporates extensive data and protocols from closely related and well-characterized lupane triterpenes, lupeol (B1675499) and betulin (B1666924), to provide a robust framework for future research. The document details experimental methodologies, presents quantitative data in structured tables, and visualizes key signaling pathways to facilitate a deeper understanding of this class of compounds.

Introduction

This compound is a plant metabolite that has been isolated from various botanical sources, including Oroxylum indicum, Juglans sinensis, Chinese bog bilberry wines, Boswellia sacra, and Viburnum chingii.[1] As a member of the lupane subgroup of triterpenoids, it shares a characteristic pentacyclic skeleton. The biological activities of lupane triterpenoids are of significant interest to the scientific community, with research highlighting their potential as therapeutic agents. This guide focuses on the anticancer and anti-inflammatory mechanisms of this compound and its analogues, providing a technical resource for further investigation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 61448-03-1 |

| Appearance | White powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities

The primary biological activities attributed to this compound and related lupane triterpenes are their anticancer and anti-inflammatory effects.

Anticancer Activity

Lupane triterpenes, including this compound, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway and promote cell cycle arrest.[1] While specific IC50 values for this compound are not widely available, data for its parent compound, lupeol, and the related diol, betulin, demonstrate significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Lupeol

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A375 | Malignant Melanoma | 66.59 | Not Specified | [2] |

| RPMI-7951 | Malignant Melanoma | 45.54 | Not Specified | [2] |

| MCF-7 | Breast Carcinoma | 50 | 72 | [3] |

| MCF-7 | Breast Carcinoma | 42.55 (in combination with doxorubicin) | Not Specified | [2] |

| MCF-7 | Breast Carcinoma | 80 | Not Specified | [2] |

| MDA-MB-231 | Breast Carcinoma | 62.24 (in combination with doxorubicin) | Not Specified | [2] |

| HeLa | Cervical Carcinoma | 37 | 72 | [3] |

| A-549 | Lung Carcinoma | 50 | 72 | [3] |

| CEM | T-lymphoblastic Leukemia | 50 | 72 | [3] |

| RPMI 8226 | Multiple Myeloma | 50 | 72 | [3] |

| G361 | Malignant Melanoma | 50 | 72 | [3] |

Table 2: Anticancer Activity of Betulin

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DLD-1 | Colon Cancer | 6.6 | Not Specified | [4] |

| HT-29 | Colon Cancer | 4.3 | Not Specified | [4] |

| Col2 | Colon Cancer | 45.2 | Not Specified | [4] |

| SW707 | Colon Cancer | 51.7 | Not Specified | [4] |

| HepG2 | Hepatoma | 22.8 | Not Specified | [4] |

| SK-HEP-1 | Hepatoma | 132.1 | Not Specified | [4] |

| HeLa | Cervical Cancer | 74.1 | 24 | [4] |

| HeLa | Cervical Cancer | 22.6 - 57.1 | 48 | [4] |

| HeLa | Cervical Cancer | 6.67 - 34.4 | 72 | [4] |

| MCF-7 | Breast Cancer | 8.32 | Not Specified | [4] |

| A431 | Skin Carcinoma | 2.26 - 11.29 | Not Specified | [4] |

| A2780 | Ovarian Cancer | 2.26 - 11.29 | Not Specified | [4] |

Anti-inflammatory Activity

Lupane triterpenes exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.[5] The anti-inflammatory effects of lupeol and betulin have been demonstrated in various in vitro and in vivo models.

Table 3: Anti-inflammatory Activity of Lupeol

| Model | Effect | Quantitative Data | Reference |

| Soybean lipoxygenase-1 (15-sLO) | Inhibition of enzyme activity | IC50 = 35 µM | [3] |

| Lipopolysaccharide (LPS)-treated macrophages | Decreased TNF-α and IL-1β production | Significant reduction at 10–100 µM | [3] |

| Mouse model of arthritis | Reduction in inflammation | Maximum inhibition of 57.14% at 5–9.37 mg/kg | [3] |

| 5-lipoxygenase inhibition assay | Enzyme inhibitory activity | IC50 = 63.71 ± 2.09 to 91.09 ± 1.40 µg/mL (for extracts containing lupeol) | [6] |

Table 4: Anti-inflammatory Activity of Betulin

| Model | Effect | Quantitative Data | Reference |

| LPS-induced septic rats | Inhibition of IL-6, IL-1β, TNF-α | Significant reduction | [5] |

| Human gingival fibroblasts | Inhibition of LPS-induced IL-1β, IL-6, and IL-8 | Significant reduction | [7] |

| Fluorescence polarization-based competitive binding assay | Binding to glucocorticoid receptor (GR) | IC50 = 79.18 ± 0.30 mM | [8] |

Signaling Pathways

Anticancer Mechanism: Induction of Mitochondrial Apoptosis

Lupane triterpenes primarily induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[1] The released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. The anti-apoptotic proteins of the Bcl-2 family are key regulators of this pathway, and their downregulation by lupane triterpenes is a crucial step in apoptosis induction.[2]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]

- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betulin inhibits the production of inflammatory cytokines in human gingival fibroblasts and ligature-induced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory action of betulin and its potential as a dissociated glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Lup-20(29)-ene-2alpha,3beta-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, is emerging as a compound of interest in oncology research. This technical guide synthesizes the current understanding of its anticancer and antiproliferative properties. While comprehensive data on this specific molecule remains under active investigation, this document consolidates available information on its proposed mechanisms of action, supported by data from closely related lupane-type triterpenoids. The guide provides an overview of its cytotoxic effects, details standard experimental protocols for its evaluation, and visualizes its putative signaling pathways.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the lupane (B1675458) family. It has been isolated from various botanical sources, including Oroxylum indicum and Juglans sinensis. Triterpenoids, as a class, are well-documented for their diverse pharmacological activities, including potent anticancer effects. This guide focuses specifically on the antiproliferative and pro-apoptotic activities of this compound and its closely related analogs, providing a foundational resource for researchers in drug discovery and development.

Quantitative Data on Cytotoxic and Antiproliferative Effects

Direct and extensive quantitative data for this compound is not consistently available in peer-reviewed literature[1]. However, studies on its isomers and other lupane-type triterpenoids provide valuable insights into its potential efficacy. The following tables summarize the cytotoxic activities of these related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Lupane-Type Triterpenoids Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lup-20(29)-ene-3α,23-diol (isomer) | HeLa | Cervical Cancer | 28.5 | [1] |

| Lup-20(29)-ene-3β,11β-diol | HeLa | Cervical Cancer | 28.5 | [2] |

| Lupeol | A549 | Lung Cancer | 62.53 (LD50 in mg/mL) | [3] |

Table 2: Antiproliferative Activity of Other Related Lupane Triterpenes

| Compound | Cell Line(s) | Effect |

| Betulin Derivatives | MCF-7 | Selective antiproliferative activity[1] |

| Lup-28-al-20(29)-en-3-one | Human Leukemia Cell Lines | Marked inhibition of cell growth[4] |

Proposed Mechanisms of Action

The anticancer effects of this compound and related compounds are believed to be mediated through two primary mechanisms: the induction of apoptosis and the arrest of the cell cycle[1].

Induction of Apoptosis

This compound is proposed to induce programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway[1]. This involves the activation of key signaling molecules that lead to the execution of cell death.

Caption: Proposed mitochondrial pathway of apoptosis induction by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this triterpenoid can inhibit cancer cell proliferation by inducing cell cycle arrest. Evidence from related compounds suggests that it can cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA[1].

Caption: Mechanism of antiproliferative effect via cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer and antiproliferative effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Caption: Standard workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, likely acting through the induction of apoptosis and cell cycle arrest. While direct, comprehensive studies on this specific compound are limited, the data from its close analogs are promising. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound, conducting in-depth cytotoxicity profiling across a wider range of cancer cell lines, and progressing to in vivo studies to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

- 1. Oroxylum indicum Vent Root Bark Extract Inhibits the Proliferation of Cancer Cells and Induce Apoptotic Cell Death | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer potential of phytochemicals from Oroxylum indicum targeting Lactate Dehydrogenase A through bioinformatic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Lup-20(29)-ene-2alpha,3beta-diol from Oroxylum indicum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lup-20(29)-ene-2alpha,3beta-diol, a pentacyclic triterpenoid, is a bioactive compound found in various plant species, including the roots and seeds of Oroxylum indicum[1]. This natural product belongs to the lupane (B1675458) subgroup of triterpenoids and has garnered interest for its potential pharmacological activities, including anticancer and anti-inflammatory properties, primarily mediated through the induction of apoptosis and cell cycle arrest[1]. These application notes provide a detailed protocol for the isolation and purification of this compound from the seeds of Oroxylum indicum, followed by methods for its characterization.

Data Presentation

While specific yields of this compound from Oroxylum indicum are not extensively reported, the general yield for related triterpenoids from dried plant material ranges from 0.5% to 1.2% by weight[1]. The following table outlines the physicochemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 61448-03-1 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |

Experimental Protocols

This protocol details a multi-step process for the isolation and purification of this compound from the seeds of Oroxylum indicum. The methodology is based on established techniques for the separation of triterpenoids from plant matrices.

Preparation of Plant Material

-

Source: Seeds of Oroxylum indicum.

-

Procedure:

-

Air-dry the seeds in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dark place until extraction.

-

Extraction of Crude Triterpenoids

Several extraction techniques can be employed. Soxhlet extraction is a thorough method, while ultrasound-assisted extraction offers a more rapid and efficient alternative.

-

Method 1: Soxhlet Extraction

-

Place the powdered seeds (approximately 100 g) in a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Extract with methanol (B129727) (500 mL) for 8-12 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Method 2: Ultrasound-Assisted Extraction (UAE)

-

Macerate the powdered seeds (100 g) in methanol (500 mL) in a large beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent twice more.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Chromatographic Purification

The crude extract is subjected to a two-step column chromatography process for the isolation of the target compound.

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with 100% hexane (B92381) and gradually increasing the polarity by adding ethyl acetate. For example:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (80:20)

-

Hexane:Ethyl Acetate (50:50)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Pooling: Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Column Preparation: Swell the Sephadex LH-20 in the mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) and pack it into a glass column.

-

Sample Loading: Dissolve the pooled fractions from the silica gel column in a minimal amount of the mobile phase and load onto the column.

-

Elution: Elute the column with the same mobile phase used for packing.

-

Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the pure fractions containing the target compound.

-

Recrystallization

-

Procedure:

-

Dissolve the purified compound from the Sephadex LH-20 column in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization of the Isolated Compound

The structure and purity of the isolated this compound should be confirmed using spectroscopic techniques.

| Analytical Technique | Purpose |

| Thin Layer Chromatography (TLC) | To monitor the progress of purification and determine the purity of the isolated compound. |

| Melting Point | To determine the purity of the crystalline compound. |

| ¹H-NMR and ¹³C-NMR Spectroscopy | To elucidate the chemical structure of the compound by identifying the number and types of protons and carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

The anticancer activity of related lupane-type triterpenoids is often associated with the induction of the intrinsic apoptosis pathway.

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

References

Application Note: Quantitative Analysis of Lup-20(29)-ene-2alpha,3beta-diol using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lup-20(29)-ene-2alpha,3beta-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] Found in various plant species, this compound has garnered interest for its potential pharmacological activities. As research into its therapeutic potential progresses, the need for a reliable and accurate analytical method for its quantification is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of such non-volatile compounds.[2] This application note provides a detailed protocol for the quantification of this compound in various sample matrices.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the analyte using a UV detector at a wavelength where it exhibits sufficient absorbance. Due to the absence of a strong chromophore in the this compound molecule, detection is typically performed at a low wavelength, such as 205 nm or 210 nm, to achieve adequate sensitivity.

Materials and Reagents

-

Reference Standard: this compound (purity >98%)

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Acid (for mobile phase modification, optional): Formic acid or acetic acid.

-

Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

-

Sample Extraction Solvents: Methanol, ethanol, or n-hexane (analytical grade or higher).

Instrumentation

-

HPLC system equipped with:

-

Binary or quaternary pump

-

Degasser

-

Autosampler

-

Column oven

-

UV or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Sonicator

-

Centrifuge

-

Volumetric flasks and pipettes

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (General Procedure for Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh about 1 g of the powdered plant material into a flask.

-

Add 25 mL of methanol (or another suitable solvent).

-

Extract using sonication for 30-60 minutes or by maceration with intermittent shaking for 24 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

-

Sample Reconstitution and Filtration:

-